

Application Notes and Protocols for 3-Amino Crotonic Acid Cinnamyl Ester

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Compound of Interest

Compound Name: 3-Amino Crotonic Acid Cinnamyl Ester

Cat. No.: B1453877

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Abstract

This document provides a comprehensive guide to the safe handling, storage, and laboratory application of **3-Amino Crotonic Acid Cinnamyl Ester** (CAS No. 103909-86-0). This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate. The protocols and recommendations herein are synthesized from established safety data, chemical reactivity principles, and documented synthetic applications to ensure both operational safety and experimental success.

Introduction: Understanding the Reagent

3-Amino Crotonic Acid Cinnamyl Ester is a bifunctional organic molecule featuring a β -enamino ester moiety. This structural arrangement confers a unique reactivity profile, making it a valuable building block in organic synthesis.^{[1][2]} The enamine portion provides a nucleophilic carbon, while the α,β -unsaturated ester can participate in various addition and condensation reactions. Its most prominent application is as a key intermediate in the synthesis of 1,4-dihydropyridine-based pharmaceuticals, such as the L-type calcium channel blocker, Cilnidipine.^{[3][4]}

Understanding the inherent chemical nature of its functional groups—the primary enamine and the unsaturated cinnamyl ester—is paramount to its proper handling and storage.

Chemical & Physical Properties

A summary of the key physical and chemical properties is essential for safe handling and for designing experimental setups.

Property	Value	Source
CAS Number	103909-86-0	--INVALID-LINK--[1]
Molecular Formula	C ₁₃ H ₁₅ NO ₂	--INVALID-LINK--[5]
Molecular Weight	217.26 g/mol	--INVALID-LINK--[5]
Appearance	White to off-white or yellow solid/powder	--INVALID-LINK--[6], --INVALID-LINK--[3]
Melting Point	40 - 41°C	--INVALID-LINK--[6]
Boiling Point	386.3 ± 30.0 °C (Predicted)	--INVALID-LINK--[6]
Solubility	Slightly soluble in DMSO and Methanol	--INVALID-LINK--[6]

Core Principles of Handling and Storage

The stability of **3-Amino Crotonic Acid Cinnamyl Ester** is directly influenced by its environment. The primary degradation pathways are hydrolysis of the enamine and oxidation of the unsaturated ester.

Rationale for Storage Conditions

- Temperature: Refrigerated storage at 2-8°C is mandatory.[1][6] Low temperatures significantly slow the rate of potential degradation reactions, including hydrolysis and autoxidation of the unsaturated ester moiety.
- Atmosphere: Storage under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended.[6] The cinnamyl group and the enamine are susceptible to slow oxidation upon exposure to air and light.[7] An inert atmosphere displaces oxygen, preserving the compound's purity over long-term storage.

- **Moisture:** The compound must be stored in a dry, tightly sealed container.^[1] Enamines are susceptible to hydrolysis in the presence of water, particularly under acidic conditions, which would revert the enamine to a β -keto ester and ammonia.
- **Light:** Use of an amber or opaque container is advised to protect the compound from light, which can catalyze oxidation and other degradation reactions in unsaturated systems.

Personal Protective Equipment (PPE) and Safety

While the Safety Data Sheet (SDS) from suppliers like Combi-Blocks indicates no specific GHS hazard classification, the toxicological properties have not been fully investigated.^[1] Therefore, prudent laboratory practice dictates treating the compound with care.

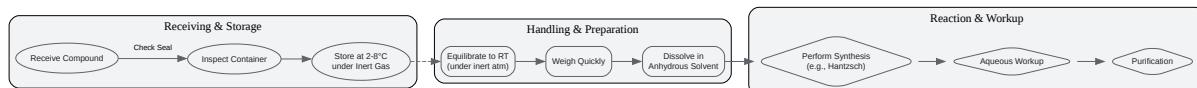
- **Eye Protection:** Chemical safety goggles are required at all times.
- **Hand Protection:** Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and wash hands thoroughly after handling.
- **Skin Protection:** A lab coat should be worn to prevent skin contact.
- **Respiratory Protection:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.^[1]

Spill & Waste Disposal

- **Spills:** In case of a spill, sweep up the solid material or absorb liquids with an inert material (e.g., vermiculite) and collect in a suitable, sealed container for disposal.^[1]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to be released into the environment.^[1]

Application Notes & Protocols

β -Enamino esters are highly versatile intermediates in organic chemistry, primarily used for the synthesis of nitrogen-containing heterocyclic compounds.^{[1][2]} Their utility stems from the nucleophilic character of the β -carbon of the enamine system.



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Caption: General laboratory workflow for **3-Amino Crotonic Acid Cinnamyl Ester**.

Protocol 1: Synthesis of Cilnidipine Intermediate (Hantzsch Dihydropyridine Synthesis)

This protocol is adapted from established patent literature for the synthesis of Cilnidipine, a 1,4-dihydropyridine.[2][8] The core of this reaction is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β -ketoester, and an amine source. In this case, **3-amino crotonic acid cinnamyl ester** serves as the pre-formed enamine component.

Reaction Scheme: 2-(3-nitrobenzylidene)acetoacetic acid methoxy ethyl ester + 3-aminocrotonic acid cinnamyl ester \rightarrow Cilnidipine

Materials:

- **3-Amino Crotonic Acid Cinnamyl Ester** (1.0 eq)
- 2-(3-nitrobenzylidene)acetoacetic acid methoxy ethyl ester (1.0 - 1.2 eq)
- Anhydrous isobutanol or absolute ethanol (as solvent)
- Nitrogen or Argon source
- Round-bottom flask with reflux condenser
- Magnetic stirrer and hotplate

Procedure:

- Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
- Reagent Addition: To the flask, add **3-Amino Crotonic Acid Cinnamyl Ester** (1.0 eq) and 2-(3-nitrobenzylidene)acetoacetic acid methoxy ethyl ester (a slight excess, e.g., 1.05 eq).
- Solvent Addition: Add anhydrous isobutanol or absolute ethanol to the flask to create a stirrable slurry/solution. The concentration can vary, but a typical starting point is 0.1-0.5 M.
- Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., ethanol refluxes at ~78°C).[2]
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours (10-24 h depending on scale and specific conditions).[2]
- Workup:
 - Once the reaction is complete, cool the mixture to room temperature.
 - The crude Cilnidipine product often precipitates from the solution upon cooling.
 - Collect the solid product by vacuum filtration.
 - Wash the collected solid with a small amount of cold solvent (the same as used for the reaction) to remove soluble impurities.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as absolute ethanol, to yield the final product.[8]

Causality and Insights:

- Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the enamine starting material.
- Inert Atmosphere: While some procedures do not explicitly state this, an inert atmosphere is good practice to prevent any potential oxidation at elevated temperatures. Some patented methods explicitly mention carrying out the reaction under nitrogen protection.[2]

- Temperature: Heating is required to overcome the activation energy for the condensation and cyclization steps of the Hantzsch reaction.

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